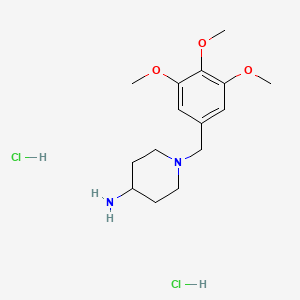![molecular formula C5H10N4 B1452500 méthyl[2-(4H-1,2,4-triazol-4-yl)éthyl]amine CAS No. 1247663-92-8](/img/structure/B1452500.png)
méthyl[2-(4H-1,2,4-triazol-4-yl)éthyl]amine
Vue d'ensemble
Description
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Applications De Recherche Scientifique
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives are used as starting materials for synthesizing compounds such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties , which can lead to various molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver . Additionally, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability.
Cellular Effects
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are key regulators of signal transduction . This compound has also been found to impact gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can affect cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine involves several key interactions at the molecular level. This compound can bind to biomolecules through its triazole ring, forming stable complexes that can inhibit or activate enzymatic activity . For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the levels of key metabolites and overall metabolic balance. Additionally, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can affect the activity of enzymes involved in energy production, such as those in the glycolytic pathway and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its ability to cross cellular membranes and its affinity for specific tissue types.
Subcellular Localization
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can be localized to the nucleus by interacting with nuclear localization signals on proteins. This subcellular localization is important for its role in modulating gene expression and metabolic processes within specific cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine typically involves the reaction of a triazole derivative with an appropriate amine. One common method involves the reaction of 4H-1,2,4-triazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can yield a variety of products depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine include other triazole derivatives such as:
- 1,2,4-Triazole
- 4-Methyl-1,2,4-triazole
- 1,2,4-Triazol-3-ylmethylamine
Uniqueness
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine is unique due to its specific structure and the presence of both a triazole ring and an amine group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
N-methyl-2-(1,2,4-triazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-6-2-3-9-4-7-8-5-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYRTZULOHVTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



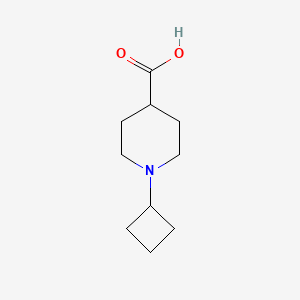

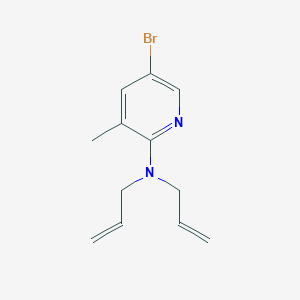
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
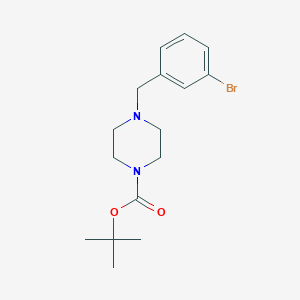
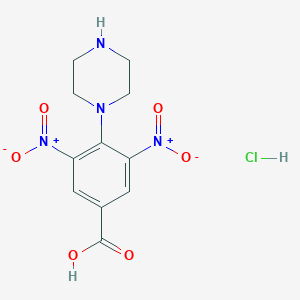
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
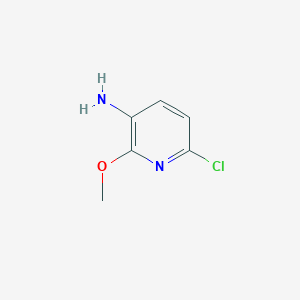
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

